Tianshic acid
Description
Contextualization within Natural Product Chemistry
From the perspective of natural product chemistry, Tianshic acid is classified as a lipid and, more specifically, a fatty acyl. imsc.res.in Its biosynthetic pathway is rooted in fatty acid metabolism. imsc.res.in The molecule's official IUPAC name is (E)-8,11,12-trihydroxyoctadec-9-enoic acid. nih.govcdutcm.edu.cn
Below is a table detailing the key chemical identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C18H34O5 |
| Molecular Weight | 330.47 g/mol |
| IUPAC Name | (E)-8,11,12-trihydroxyoctadec-9-enoic acid |
| InChIKey | YFCZLXRIKFCQFU-BUHFOSPRSA-N |
| ChEBI ID | CHEBI:66230 |
| PubChem CID | 5321949 |
| CAS Number | 292039-79-3 |
This data is compiled from multiple sources. nih.govcdutcm.edu.cnpharmaffiliates.comebi.ac.uk
Occurrence and Distribution in Diverse Biological Systems
This compound has been isolated from a variety of plant species, indicating its distribution across different botanical families. Research has identified its presence in the following plants:
Allium fistulosum (Welsh Onion): Found in the seeds. nih.govebi.ac.ukresearchgate.netwikidata.org
Ophiopogon japonicus: Isolated from the tubers. nih.govebi.ac.uk
Sambucus williamsii: Identified in the stems. nih.govebi.ac.ukwikidata.orgcabidigitallibrary.org
Typhonium giganteum: Found in the rhizome. ebi.ac.uk This was the first time this compound was isolated from this genus. ebi.ac.uk
Allium cepa (Onion): Isolated from the seeds. ebi.ac.uk This was the first time it was isolated from the Allium genus. ebi.ac.uk
Toona ciliata var. pubescens: Isolated from the bark. magtech.com.cn
Eupatorium odoratum: Found in the aerial parts. researchgate.net
Pinellia ternata: Isolated from the plant. magtechjournal.com
Historical Perspective of Academic Research on this compound
Academic research into this compound has focused on its isolation, structural elucidation, and biological activities.
Initial studies concentrated on identifying and characterizing the compound from various plant sources. For instance, research published in 2002 detailed the isolation of this compound from the seeds of Allium fistulosum and noted its antifungal properties against Phytophthora capsici. ebi.ac.ukresearchgate.net A 2005 study reported its isolation from the tubers of Ophiopogon japonicus. ebi.ac.uk
Subsequent research expanded the known sources of this compound. In 2006, it was isolated from the stems of Sambucus williamsii along with a new fatty acid ester, this compound methyl ester. cabidigitallibrary.orgebi.ac.uknih.gov This study also investigated its effect on osteoblastic cells. cabidigitallibrary.orgnih.gov Later, it was identified in the rhizome of Typhonium giganteum and the seeds of Allium cepa. ebi.ac.uk
More recent research has continued to uncover this compound in other plant species, such as Toona ciliata var. pubescens and Eupatorium odoratum, and has explored a wider range of its potential biological activities. magtech.com.cnresearchgate.net For example, a 2024 study identified this compound as a constituent of Pinellia ternata. magtechjournal.com
Structure
3D Structure
Properties
Molecular Formula |
C18H34O5 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-8,11,12-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-8-11-16(20)17(21)14-13-15(19)10-7-5-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |
InChI Key |
YFCZLXRIKFCQFU-BUHFOSPRSA-N |
SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Isomeric SMILES |
CCCCCCC(C(/C=C/C(CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Tianshic Acid
Extraction Methodologies from Natural Sources
Tianshic acid has been reported to be a constituent of the seeds of Allium fistulosum (Welsh onion) and has also been isolated from Ophiopogon japonicus. The extraction of fatty acids and other phytochemicals from these plants typically involves the use of organic solvents to separate the compounds of interest from the solid plant matrix.
General methods for extracting bioactive compounds from Allium species and Ophiopogon japonicus often begin with the air-drying and powdering of the plant material to increase the surface area for solvent penetration. A common technique is maceration or reflux extraction with solvents of varying polarities. For compounds of intermediate polarity like this compound, ethanol or methanol (B129727) are frequently employed.
Chromatographic Separation Techniques
Following crude extraction, a series of chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of co-extracted compounds. The selection and sequence of these techniques are guided by the chemical properties of the target molecule and the impurities present.
Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. The extract is loaded onto a column packed with silica gel, and a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
Macroporous Resin Chromatography: Macroporous resins are effective for the enrichment and preliminary purification of various natural products. The crude extract is passed through a column containing the resin, which adsorbs the target compounds. After washing away impurities, the adsorbed compounds are eluted with a suitable solvent, often an alcohol-water mixture.
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly useful for separating compounds based on their molecular size and for removing pigments and polymeric substances. It is often used in the later stages of purification.
RP-18 Column Chromatography: Reversed-phase (RP) chromatography on a C18-functionalized silica gel (RP-18) is a high-resolution technique that separates compounds based on their hydrophobicity. A polar mobile phase, typically a mixture of water and methanol or acetonitrile (B52724), is used for elution.
Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification step to obtain highly pure this compound, semi-preparative HPLC is the method of choice. This technique offers high resolution and is capable of separating closely related isomers.
While these are standard techniques for the purification of fatty acids, the specific combination and optimization of these methods for this compound require further dedicated study.
Spectroscopic and Spectrometric Approaches for Structural Determination
Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity.
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the MS/MS spectrum offer clues about the different functional groups and their arrangement within the molecule. For this compound (C₁₈H₃₄O₅), the expected molecular weight is approximately 330.2406 g/mol .
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores (light-absorbing groups) in the molecule. For a compound like this compound with a carbon-carbon double bond, a characteristic absorption band would be expected in the UV region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and carbon-carbon double bond (C=C) functional groups.
The following table summarizes the expected spectroscopic data for this compound based on its known structure.
| Spectroscopic Technique | Expected Data for this compound ((E)-8,11,12-trihydroxyoctadec-9-enoic acid) |
| HRMS | Molecular formula: C₁₈H₃₄O₅, [M-H]⁻ at m/z ≈ 329.2328 |
| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, aliphatic chain protons, and a terminal methyl group. |
| ¹³C NMR | Signals for a carboxylic acid carbon, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. |
| IR (cm⁻¹) | Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C=C stretch, and C-H stretches. |
| UV (nm) | Absorption maximum corresponding to the isolated double bond. |
Advanced Techniques for Compound Identification and Profiling
Modern analytical techniques offer high sensitivity and resolution for the identification and profiling of compounds in complex mixtures, which is particularly useful for the analysis of fatty acids and their isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. It is highly sensitive and selective, allowing for the detection and quantification of this compound even at low concentrations in crude extracts. A straightforward analytical workflow using reversed-phase ultra-HPLC-MS/MS can be employed for the rapid quantification of trihydroxyoctadecenoic acid isomers nih.gov.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): UHPLC provides faster separations with higher resolution compared to conventional HPLC. When coupled with a Q-TOF mass spectrometer, it allows for the accurate mass measurement of both the parent ion and its fragment ions, facilitating the confident identification of known compounds and the structural elucidation of novel ones. This technique is invaluable for the comprehensive metabolic profiling of the natural sources of this compound, helping to identify it within a complex phytochemical landscape. For instance, UHPLC-QTOF-MS has been used for the metabolite profiling of edible onion species researchgate.net.
The application of these advanced techniques is crucial for the unambiguous identification of this compound and for distinguishing it from its various regio- and stereoisomers.
Biosynthesis and Metabolic Pathways of Tianshic Acid
Proposed Biosynthetic Routes to Tianshic Acid in Plant Systems
This compound is an olefinic fatty acid, specifically (9E)-8,11,12-trihydroxyoctadec-9-enoic acid. Its structure, featuring a C18 backbone with multiple hydroxyl groups, suggests its origin from the oxidative metabolism of common C18 fatty acids in plants. The proposed biosynthetic pathway for this compound and similar trihydroxy oxylipins in plants likely commences with the oxidation of a polyunsaturated fatty acid precursor.
A plausible route involves the following key stages:
Oxygenation: The initial step is the introduction of molecular oxygen into a C18 polyunsaturated fatty acid, such as linoleic acid. This reaction is typically catalyzed by lipoxygenases (LOXs), a class of non-heme iron-containing dioxygenases. nih.gov This enzymatic action results in the formation of a hydroperoxy fatty acid.
Formation of Epoxy Alcohols: The resulting hydroperoxide can then be further metabolized. In potato leaves, for instance, a pathway has been identified where 9-lipoxygenase catalyzes the oxygenation of linoleic acid to its 9(S)-hydroperoxide derivative. researchgate.net This intermediate is then rapidly converted into epoxy alcohols by an epoxy alcohol synthase. researchgate.net
Hydrolysis to Trihydroxy Fatty Acids: The final step in this proposed route is the hydrolysis of the epoxy alcohol intermediate. This reaction, catalyzed by an epoxide hydrolase, would open the epoxide ring to form the vicinal diol, resulting in the trihydroxy structure characteristic of this compound. researchgate.net The formation of trihydroxy derivatives of linoleic and linolenic acids has been observed in potato leaves, lending support to this proposed pathway. researchgate.net
This multi-step enzymatic cascade, starting from a common fatty acid, represents a likely pathway for the biosynthesis of this compound in the various plant species where it has been identified.
Enzymatic Systems Implicated in this compound Formation
The formation of this compound is a complex process that relies on the coordinated action of several enzymatic systems. These can be broadly categorized into enzymes responsible for the synthesis of the fatty acid backbone and those that carry out subsequent modifications.
Enzymes for Backbone Synthesis:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to form malonyl-CoA. d-nb.info
Fatty Acid Synthase (FAS): The C18 backbone of this compound is assembled by the fatty acid synthase complex. nih.gov This multi-enzyme system sequentially adds two-carbon units from malonyl-ACP to a growing acyl chain, ultimately producing saturated C16 and C18 fatty acids. nih.govfrontiersin.org
Enzymes for Modification:
Lipoxygenases (LOXs): These enzymes are crucial for initiating the oxidative cascade. nih.gov They catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to create hydroperoxy fatty acids. ocl-journal.org Plant LOXs can exhibit positional specificity, which would determine the initial site of oxidation on the fatty acid chain. nih.gov
Epoxy Alcohol Synthase: Following the formation of a hydroperoxide, an epoxy alcohol synthase may catalyze the conversion of this intermediate into an epoxy alcohol. researchgate.net
Epoxide Hydrolase: This class of enzymes is proposed to catalyze the final step, hydrolyzing the epoxide ring of the epoxy alcohol intermediate to yield the vicinal diol structure, resulting in the trihydroxy fatty acid. researchgate.net
Cytochrome P450-dependent Fatty Acid Hydroxylases: While the lipoxygenase pathway is a strong candidate, another possibility involves cytochrome P450 monooxygenases. These enzymes are known to catalyze the hydroxylation of fatty acids at various positions, including in-chain hydroxylation, and are involved in the production of a wide array of hydroxy fatty acids in plants. d-nb.inforesearchgate.net
The following table summarizes the key enzyme classes and their putative roles in this compound biosynthesis.
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA, the building block for fatty acid synthesis. d-nb.info |
| Fatty Acid Synthase (FAS) | Synthesizes the C18 fatty acid backbone. nih.govfrontiersin.org |
| Lipoxygenase (LOX) | Catalyzes the initial oxygenation of the C18 fatty acid to form a hydroperoxide. nih.govocl-journal.org |
| Epoxy Alcohol Synthase | Converts the hydroperoxide intermediate to an epoxy alcohol. researchgate.net |
| Epoxide Hydrolase | Hydrolyzes the epoxy alcohol to form the final trihydroxy structure. researchgate.net |
| Cytochrome P450 Hydroxylases | Potentially involved in the direct hydroxylation of the fatty acid chain. d-nb.inforesearchgate.net |
Precursors and Intermediate Metabolites in this compound Biosynthesis
The biosynthesis of this compound begins with simple precursors that are channeled into the fatty acid synthesis pathway, leading to a series of more complex intermediates.
Primary Precursors:
Acetyl-CoA: This is the starting unit for fatty acid synthesis.
Malonyl-CoA: Formed from acetyl-CoA by acetyl-CoA carboxylase, it serves as the two-carbon donor for the elongation of the fatty acid chain. d-nb.infofrontiersin.org
C18 Polyunsaturated Fatty Acids: The direct precursors that undergo oxidative modification are likely common C18 fatty acids such as linoleic acid or α-linolenic acid, which are abundant in plants. nih.gov
Intermediate Metabolites:
Hydroperoxy Fatty Acids: The initial products of the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids. For example, 9-hydroperoxyoctadecadienoic acid is an intermediate in the formation of trihydroxy oxylipins in potato. researchgate.net
Epoxy Alcohols: These are formed from hydroperoxides and are the direct precursors to the trihydroxy product through the action of epoxide hydrolases. researchgate.net
The proposed sequence of precursors and intermediates is outlined in the table below.
| Compound Type | Specific Example/Class | Role in Biosynthesis |
| Primary Precursor | Acetyl-CoA | Starter molecule for fatty acid synthesis. |
| Primary Precursor | Malonyl-CoA | Elongation unit for the fatty acid chain. d-nb.infofrontiersin.org |
| Direct Precursor | Linoleic Acid (C18:2) | Substrate for oxidative modification. nih.gov |
| Intermediate | Hydroperoxy Fatty Acid | Product of lipoxygenase action. researchgate.net |
| Intermediate | Epoxy Alcohol Fatty Acid | Precursor to the final trihydroxy product. researchgate.net |
| Final Product | This compound | (9E)-8,11,12-trihydroxyoctadec-9-enoic acid |
In Vivo Metabolism of this compound in Preclinical Models (e.g., detection in rat serum)
The in vivo behavior of this compound has been investigated in preclinical models, primarily through the analysis of serum following the administration of plant extracts known to contain this compound.
In a notable study, the chemical constituents of "Heigen," the roots and rhizomes of Duhaldea nervosa, and their absorption in rats were examined. scielo.brresearchgate.netscielo.br this compound was identified as one of the 72 chemical constituents in the Heigen extract. scielo.brresearchgate.net Following intragastric administration of the extract to rats, serum samples were collected and analyzed using ultra-high performance liquid chromatography coupled with quadrupole Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). scielo.brscielo.br
The analysis revealed the presence of 13 prototypical constituents from the extract in the rat serum, one of which was this compound. scielo.brresearchgate.net This finding confirms that this compound can be absorbed into the bloodstream from the gastrointestinal tract in its parent form. The study also identified 9 metabolites in the serum, although it was not specified if any of these were direct metabolites of this compound. scielo.brresearchgate.net The detection of the intact compound in circulation is a critical first step in understanding its systemic bioavailability and potential pharmacological activity.
The table below summarizes the findings related to the detection of this compound in this preclinical study.
| Study Subject | Administered Substance | Analytical Method | Key Finding |
| Sprague-Dawley Rats | Heigen (Duhaldea nervosa) extract | UHPLC-Q-Orbitrap HRMS | This compound was detected as a prototypical constituent in rat serum after oral administration. scielo.brresearchgate.netscielo.br |
Chemical Synthesis and Analog Development of Tianshic Acid
Total Synthesis Strategies for Tianshic Acid
While a dedicated total synthesis of this compound, identified as (9E)-8,11,12-trihydroxyoctadec-9-enoic acid, is not extensively documented in publicly available literature, strategies for synthesizing structurally similar polyhydroxylated fatty acids provide a roadmap for its potential total synthesis. A notable example is the total synthesis of all stereoisomers of pinellic acid ((9S,12S,13S)-9,12,13-trihydroxy-10E-octadecenoic acid), a compound with a close structural resemblance to this compound. np-mrd.orgresearchgate.net
The synthetic approaches for such molecules often involve several key steps:
Stereoselective Dihydroxylation: Creating the multiple stereocenters with the correct configuration is a primary challenge. Asymmetric dihydroxylation reactions, often catalyzed by osmium in the presence of chiral ligands, are a powerful tool for installing vicinal diols with high stereocontrol.
Regioselective Reactions: The ability to selectively modify one part of the molecule while leaving other functional groups intact is critical. This includes regioselective inversion of stereocenters or protection and deprotection of specific hydroxyl groups.
Carbon-Carbon Bond Formation: Techniques such as Wittig reactions or other olefination methods are employed to construct the unsaturated carbon backbone of the fatty acid.
Control of Double Bond Geometry: Ensuring the correct (E) or (Z) configuration of the double bond is essential. For this compound, an (E)-configuration at the C9-C10 position is required. nih.gov
A plausible retrosynthetic analysis for this compound would disconnect the molecule into smaller, more readily available chiral building blocks. The synthesis would likely commence from a long-chain unsaturated ester, with subsequent stereoselective installation of the hydroxyl groups and final hydrolysis to yield the carboxylic acid. The synthesis of a (Z)-isomer of this compound has been reported, highlighting the feasibility of accessing different geometric isomers which can be crucial for studying biological activity. researchgate.net
Table 1: Potential Key Reactions in the Total Synthesis of this compound
| Reaction Type | Reagents and Conditions | Purpose |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix) | Stereoselective formation of diols |
| Epoxidation/Ring Opening | m-CPBA followed by acid/base catalyzed hydrolysis | Introduction of hydroxyl groups |
| Wittig Reaction | Phosphonium ylide | Formation of the C=C double bond |
| Protecting Group Chemistry | Silyl (B83357) ethers (e.g., TBDMS), Acetals | Selective protection/deprotection of hydroxyls |
| Ester Hydrolysis | LiOH, H₂O/THF | Final deprotection of the carboxylic acid |
Semi-synthetic Approaches to this compound Analogs
Semi-synthesis, which utilizes a naturally occurring starting material for chemical modification, offers an efficient pathway to generate novel analogs. tapi.com This approach is particularly advantageous when the natural product can be isolated in reasonable quantities. For this compound, which is found in plants like Allium fistulosum and Ophiopogon japonicus, a semi-synthetic strategy would involve its extraction and purification, followed by chemical modification. nih.gov
The development of semi-synthetic analogs of other complex natural products, such as brefeldin A and maslinic acid, provides a framework for potential modifications to the this compound structure. mdpi.commdpi.com These modifications often target the functional groups present in the molecule.
Potential semi-synthetic modifications to this compound could include:
Esterification or Amidation of the Carboxylic Acid: The carboxyl group can be readily converted to a variety of esters or amides to explore the impact of this group on biological activity.
Acylation or Alkylation of the Hydroxyl Groups: The secondary hydroxyl groups can be acylated or alkylated to produce a library of analogs with varying lipophilicity and steric properties.
Oxidation of Hydroxyl Groups: Selective oxidation of the secondary alcohols to ketones would provide another class of analogs.
These semi-synthetic approaches allow for the rapid generation of a diverse set of compounds for biological screening, which can be more practical than undertaking a full total synthesis for each new analog.
Design and Synthesis of this compound Derivatives (e.g., this compound Methyl Ester)
The synthesis of specific derivatives, such as esters, is a common strategy in medicinal chemistry to improve properties like cell permeability or to serve as probes for biological studies. The this compound methyl ester is a primary example of such a derivative.
The synthesis of fatty acid methyl esters (FAMEs) is a well-established process. researchgate.net Common methods include:
Fischer Esterification: Reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). google.com
Transesterification: If starting from a natural oil containing this compound as a triglyceride, a base-catalyzed (e.g., sodium methoxide (B1231860) or potassium hydroxide) transesterification with methanol can be employed. google.com
Reaction with Diazomethane (B1218177): While highly effective, the hazardous nature of diazomethane makes it less suitable for large-scale synthesis.
A simplified protocol for the direct synthesis of FAMEs from wet tissues has also been developed, which involves hydrolysis with methanolic KOH followed by methylation catalyzed by sulfuric acid. researchgate.net
Table 2: Methods for the Synthesis of this compound Methyl Ester
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Fischer Esterification | This compound | Methanol, H₂SO₄ | Simple, common lab procedure | Reversible reaction, may require removal of water |
| Base-Catalyzed Transesterification | This compound-containing oil | Methanol, NaOMe or KOH | High conversion, fast reaction | Requires anhydrous conditions, can form soaps |
| Direct Synthesis from Biomass | This compound-containing tissue | Methanolic KOH, H₂SO₄ | Bypasses extraction, time-saving | May have lower purity |
The design and synthesis of other derivatives, such as amides or more complex esters, would follow standard organic chemistry protocols, often involving the activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent like EDCI) followed by reaction with the desired alcohol or amine. mdpi.com
Methodologies for Chemical Modification of this compound Scaffold
Modifying the core scaffold of this compound allows for the exploration of a wider chemical space and the investigation of the structural requirements for its biological activity. The polyhydroxylated, unsaturated fatty acid backbone of this compound presents several sites for chemical modification.
Key methodologies for modifying the this compound scaffold include:
Modification of the Double Bond: The C9=C10 double bond can be subjected to various reactions:
Hydrogenation: To produce the corresponding saturated trihydroxy fatty acid.
Epoxidation: To form an epoxide, which can then be opened to create new diol stereoisomers or other functional groups.
Halogenation: Addition of halogens across the double bond to introduce new functionalities.
Cyclopropanation: To introduce a cyclopropyl (B3062369) ring, which can mimic the steric and electronic properties of a double bond. nih.gov
Modification of the Hydroxyl Groups: Beyond simple acylation or alkylation, the hydroxyl groups can be used to introduce more complex functionalities:
Formation of Cyclic Ethers: Intramolecular cyclization could lead to tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings within the fatty acid chain.
Glycosylation: Attaching sugar moieties to the hydroxyl groups to create glycolipid analogs.
Chain Elongation or Shortening: The carbon chain could be extended or shortened using various C-C bond-forming or cleavage reactions, although this would likely require a more involved synthetic sequence starting from precursors rather than this compound itself.
These modifications, guided by computational modeling and structure-activity relationship studies of related compounds, can lead to the development of novel this compound-based molecules with enhanced or new biological properties.
Preclinical Investigations of Biological Activities and Molecular Mechanisms of Tianshic Acid
In Vitro Cellular and Molecular Studies
Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K/AKT, JAK-STAT, AMPK Signaling Pathway)
Tianshic acid has been identified as a potential modulator of several critical cellular signaling pathways in preclinical in vitro studies. Network pharmacology analyses have predicted that this compound is one of the active compounds in traditional remedies that may exert its effects by regulating pathways such as the MAPK and PI3K/AKT signaling pathways. nih.govdrugbank.com
Specifically, in the context of acute lung injury (ALI), this compound was identified as a potential core component of a decoction that targets key proteins like MAPK14 and AKT1. frontiersin.orgfrontiersin.org These proteins are central to the MAPK and PI3K/AKT pathways, respectively. The PI3K-Akt signaling pathway is a known regulator of various cellular processes. drugbank.com
Furthermore, studies on other natural compounds have highlighted the role of these pathways in various biological activities. For instance, tannic acid has been shown to modulate STAT1/3 signaling, which is part of the JAK-STAT pathway. nih.gov Acetic acid and other short-chain fatty acids can activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular metabolism. plos.orgmdpi.com While direct experimental evidence for this compound's modulation of the JAK-STAT and AMPK pathways is still emerging, its predicted interaction with key signaling nodes suggests a broad-spectrum activity that warrants further investigation.
Interaction with Specific Molecular Targets (e.g., EGFR, CASP3, TNF, STAT3, ERBB2, F2 (thrombin), SRC, MAPK14, CDK2, AKT1)
Molecular docking and network pharmacology studies have identified several potential molecular targets for this compound, suggesting its involvement in a wide range of biological processes. These computational predictions provide a foundation for further experimental validation.
One study investigating a traditional Chinese medicine formulation for immune thrombocytopenia (ITP) identified this compound as a key active compound. nih.gov This research predicted that this compound interacts with several important targets, including Epidermal Growth Factor Receptor (EGFR), Caspase-3 (CASP3), Tumor Necrosis Factor (TNF), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govdrugbank.comresearchgate.net These proteins are crucial in cell proliferation, apoptosis, and inflammation.
Further computational analyses have expanded the list of potential this compound targets. In the context of ALI, this compound was predicted to bind to F2 (thrombin), a key enzyme in the coagulation cascade, and SRC, a non-receptor tyrosine kinase involved in various signaling pathways. frontiersin.org The same study also highlighted MAPK14, CDK2, and AKT1 as potential targets. frontiersin.orgfrontiersin.org
Molecular docking simulations have also suggested an interaction between this compound and ERBB2 (also known as HER2), a receptor tyrosine kinase. researchgate.net The predicted binding involves the formation of conventional hydrogen bonds with specific amino acid residues of the ERBB2 protein. researchgate.net
It is important to note that while these in silico studies provide valuable insights into the potential mechanisms of this compound, experimental validation is necessary to confirm these interactions and their biological significance.
Effects on Enzyme Activity and Protein Phosphorylation (e.g., Alkaline Phosphatase Activity, Src Phosphorylation)
In vitro studies have demonstrated that this compound can modulate the activity of specific enzymes and influence protein phosphorylation, key mechanisms through which it may exert its biological effects.
One of the notable effects of this compound is its ability to stimulate alkaline phosphatase (ALP) activity. ebi.ac.uk In a study using osteoblastic UMR106 cells, this compound was shown to increase ALP activity, suggesting a potential role in bone metabolism. ebi.ac.uk This effect was observed without a corresponding impact on cell proliferation. ebi.ac.uk
In addition to its influence on ALP, this compound has been implicated in the regulation of protein phosphorylation. A study on a traditional Chinese decoction for acute lung injury (ALI) demonstrated that the decoction, which contains this compound as a predicted active component, could inhibit the phosphorylation of Src in lipopolysaccharide (LPS)-activated neutrophils. frontiersin.orgresearchgate.net Src is a non-receptor tyrosine kinase that plays a significant role in inflammatory responses. frontiersin.org While this study used a complex mixture, the identification of this compound as a key constituent suggests it may contribute to this inhibitory effect on Src phosphorylation. frontiersin.org
These findings indicate that this compound can directly or indirectly influence enzymatic activities and phosphorylation events, which are fundamental to many cellular processes. Further research is needed to elucidate the precise mechanisms and the direct interactions of this compound with these enzymes and kinases.
Impact on Cell Cycle Dynamics and DNA Synthesis in Preclinical Models
While direct and extensive studies focusing solely on the impact of this compound on cell cycle dynamics and DNA synthesis are limited, related research on compounds with similar predicted targets provides some insight.
Tannic acid, which shares some molecular targets with this compound such as EGFR, has been shown to influence cell cycle progression. nih.gov Specifically, tannic acid can enhance the expression of p21Waf1/Cip1, a well-known inhibitor of cyclin-dependent kinases that plays a crucial role in cell cycle arrest. nih.gov This suggests that compounds targeting similar pathways might have an impact on cell cycle regulation.
Other In Vitro Biological Activities (e.g., Antimicrobial Potential against Poultry Pathogens)
While specific studies detailing the antimicrobial potential of isolated this compound against poultry pathogens are not prevalent in the provided search results, related research offers some context.
Organic acids, in general, are known to have antimicrobial effects and are sometimes used in poultry production to control pathogenic bacteria. mdpi.compoultryworld.net The mechanism of action often involves the disruption of bacterial cell processes due to a lowering of pH. poultryworld.net
Furthermore, research on Chinese chive (Allium tuberosum), a plant from which this compound has been isolated, has shown that its fermented juice can inhibit the growth of intestinal pathogens in broilers. nih.gov This suggests that compounds within this plant, potentially including this compound, may contribute to these antimicrobial effects. However, it is important to note that this study used a complex fermented product, and the specific contribution of this compound was not determined.
Therefore, while the broader class of organic acids and extracts from plants containing this compound show antimicrobial promise, direct evidence for the antimicrobial activity of purified this compound against specific poultry pathogens requires further investigation.
In Vivo Preclinical Animal Model Studies with Mechanistic Focus
This compound has been identified as a potentially significant bioactive compound in the context of immune thrombocytopenia (ITP), an autoimmune disorder characterized by a low platelet count. nih.gov While direct in vivo studies using isolated this compound for ITP are not extensively detailed in the available research, its role has been elucidated through network pharmacology and molecular docking analyses of traditional herbal formulations used to treat the condition. nih.gov
A study investigating the mechanisms of the Huaiqihuang Granule (HQHG), a Chinese patent medicine used for ITP, identified this compound as one of its most important potential active compounds. nih.gov This computational analysis predicted that the therapeutic effects for ITP involve multiple targets and pathways. The key protein targets identified for the compounds within HQHG, including this compound, include the Epidermal Growth Factor Receptor (EGFR), Caspase-3 (CASP3), Tumor Necrosis Factor (TNF), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov These targets are involved in biological processes such as protein phosphorylation and cellular responses to nitrogen compounds. nih.gov Further research indicates that various compounds, including this compound, may contribute to alleviating thrombocytopenia in animal models of ITP. researchgate.net
Animal models are crucial for studying the pathophysiology of ITP and for developing novel therapeutics. nih.gov These models are typically induced by transferring anti-platelet antibodies to animals, which leads to the destruction of platelets and mimics the human disease state. jbums.org
Table 1: Summary of this compound's Predicted Role in Immune Thrombocytopenia (ITP) Models
| Parameter | Description | Key Findings | Predicted Molecular Mechanisms |
|---|---|---|---|
| Model System | Network Pharmacology & Molecular Docking of Huaiqihuang Granule (HQHG) | This compound was identified as a key potential active compound for treating ITP. nih.gov | Regulation of multitargets and multipathways. nih.gov |
| Predicted Targets | EGFR, CASP3, TNF, STAT3 | Compounds from HQHG showed strong binding affinity to these key protein targets. nih.gov | Involvement in protein phosphorylation and cellular responses. nih.gov |
This compound has been investigated as a potential therapeutic agent in the context of inflammation, particularly in models of acute lung injury (ALI). ALI is a severe inflammatory condition often modeled in animals using lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response. mdpi.comthoracic.org
In a study on Qing-Jin-Hua-Tan-Decoction (QJHTD), a traditional formulation used for respiratory diseases, network pharmacology and molecular docking identified this compound as a potential core active component for the treatment of ALI. frontiersin.orgnih.gov The study utilized an LPS-induced ALI mouse model to evaluate the efficacy of the decoction. frontiersin.org
Mechanistically, the investigation focused on the role of neutrophils, key cells in the innate immune system that contribute to the inflammation seen in ALI. frontiersin.org In vitro experiments using LPS-activated neutrophils demonstrated that the QJHTD formulation could inhibit the phosphorylation of Src, a protein kinase involved in systemic inflammatory responses. frontiersin.orgdntb.gov.ua Furthermore, the decoction was found to suppress the formation of neutrophil extracellular traps (NETs), which are web-like structures released by neutrophils that can exacerbate inflammation and tissue damage. frontiersin.orgnih.gov While these experiments were conducted with the full decoction, the molecular docking results suggest that this compound is one of the components capable of binding to key protein targets involved in these inflammatory pathways. frontiersin.orgresearchgate.netfrontiersin.org
Table 2: Research Findings for this compound's Role in Inflammation-Related Models
| Model/System | Key Findings | Mechanistic Focus |
|---|---|---|
| LPS-Induced Acute Lung Injury (ALI) in Mice | This compound was identified as a potential core component of the effective QJHTD decoction. frontiersin.org | The decoction containing this compound alleviated lung injury pathology. researchgate.net |
| LPS-Activated Neutrophils (In Vitro) | The QJHTD decoction inhibited the phosphorylation of Src kinase. frontiersin.org | Inhibition of key signaling pathways in neutrophil activation. |
| PMA-Induced Neutrophils (In Vitro) | The QJHTD decoction suppressed the formation of Neutrophil Extracellular Traps (NETs). frontiersin.orgnih.gov | Reduction of pro-inflammatory NET release. |
This compound has been implicated in the regulation of cancer cell dormancy, a state where cancer cells cease to divide but survive, posing a risk for later recurrence. nih.govresearchgate.net Research has focused on the potential of natural compounds to maintain this dormant state and prevent reactivation.
A study investigating the effects of Dioscorea nipponica (DN) extract on dormant lung cancer cells identified this compound as a key triterpenoid (B12794562) constituent contributing to its biological activity. nih.govresearchgate.net The study used both in vitro and in vivo models to explore this effect. In xenograft mouse models, treatment with DN extract, containing this compound, significantly reduced tumor size and weight, indicating an inhibition of dormant cell reactivation in a live system. nih.gov
The underlying mechanisms were explored using dormant A549 and H460 lung cancer cells. nih.govresearchgate.net The findings showed that the DN extract inhibited the re-entry of these dormant cells into the cell cycle. researchgate.net This was achieved by modulating key proteins that regulate the transition from the dormant (G0) phase to the active cell cycle. Specifically, the treatment led to an upregulation of p27, a protein that inhibits the cell cycle. researchgate.net Simultaneously, it caused a downregulation of several proteins that promote cell proliferation and cell cycle re-entry, including SKP2, c-MYC, AURORA A, SUPT16H, and SSRP1. researchgate.netresearchgate.net These results suggest that this compound, as a component of DN, contributes to maintaining cancer cells in a dormant state by controlling the expression of critical cell cycle regulators. nih.gov
Table 3: Summary of Findings in Cellular Dormancy Models
| Model System | Key Research Findings | Molecular Mechanisms |
|---|---|---|
| Xenograft Mouse Model | Dioscorea nipponica (DN) extract, containing this compound, inhibited the reactivation of dormant lung cancer cells and reduced tumor size. nih.gov | Inhibition of tumor growth from dormant cells. |
| Dormant Lung Cancer Cells (A549 & H460; In Vitro) | DN extract inhibited DNA synthesis and prevented cell cycle re-entry from the G0 (dormant) phase. nih.gov | Upregulation of: p27 (cell cycle inhibitor). researchgate.netDownregulation of: SKP2, c-MYC, AURORA A, SUPT16H, SSRP1 (proliferation-promoting proteins). researchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies of Tianshic Acid and Its Analogs
Identification of Key Pharmacophoric Features Governing Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, collectively known as the pharmacophore. ic.ac.ukpharmacologymentor.com SAR studies aim to identify these crucial structural motifs that are responsible for a compound's interaction with its biological target, thereby influencing its efficacy. oncodesign-services.comcollaborativedrug.comdrugdesign.org For Tianshic acid and its analogs, research has focused on pinpointing the specific moieties that contribute to their therapeutic effects, such as anti-inflammatory and antibacterial activities. researchgate.netresearchgate.net
Systematic modifications of the this compound scaffold have allowed researchers to probe the importance of various functional groups. oncodesign-services.com For instance, studies involving the esterification or modification of carboxylic acid groups in similar compounds have often led to a significant alteration or complete loss of biological activity, highlighting the critical role of this functional group in target binding, potentially through hydrogen bonding or salt bridge formation. drugdesign.org The exploration of different substituents on the core ring structure has also provided valuable insights into the spatial and electronic requirements for optimal activity.
The following table summarizes key pharmacophoric features that have been identified as important for the biological activity of various compound classes, which can be extrapolated to guide the study of this compound analogs.
| Pharmacophoric Feature | Putative Role in Biological Activity | Reference |
| Carboxylic Acid Group | Hydrogen bond donor/acceptor, salt bridge formation | drugdesign.org |
| Hydroxyl Groups | Hydrogen bonding interactions with target protein | zsmu.edu.ua |
| Aromatic Rings | Hydrophobic interactions, π-π stacking | japsonline.com |
| Carbonyl Group | Hydrogen bond acceptor | drugdesign.org |
Rational Design and Synthesis of this compound Analogs Based on SAR Insights
The insights gained from SAR studies provide a roadmap for the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. pharmacologymentor.com The process typically involves the targeted modification of the lead compound, this compound, to enhance its interaction with the biological target or to introduce other desirable characteristics. oncodesign-services.com
The synthesis of this compound analogs can be achieved through various chemical strategies. For example, palladium-catalyzed cross-coupling reactions have been employed to create bi-aryl analogs of similar acidic compounds, which in some cases have demonstrated enhanced biological activity. nih.gov The synthesis of derivatives with altered alkyl chains or conformationally restricted structures has also been explored to understand the impact of these modifications on biological function. nih.gov The development of acylthiourea derivatives from similar natural products has also been shown to yield compounds with significant bioactivity. sioc-journal.cn
The following table provides examples of synthetic strategies used to generate analogs of complex natural products, which could be applicable to this compound.
| Synthetic Strategy | Description | Potential Outcome for this compound Analogs | Reference |
| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon bonds to introduce aryl groups. | Creation of bi-aryl this compound analogs with potentially altered biological activity and target selectivity. | nih.gov |
| Acylthiourea Derivatization | Modification of a carboxylic acid to an acylthiourea group. | Introduction of new functional groups that can form different interactions with biological targets, potentially leading to enhanced or novel activities. | sioc-journal.cn |
| Alkylation/Cyclization | Introduction of alkyl groups or formation of new rings to alter the compound's shape and lipophilicity. | Probing the steric and conformational requirements of the binding site. | nih.gov |
| Amino Acid Conjugation | Linking amino acids to the core structure. | Potential to improve bioavailability or target specificity. | rsc.org |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)
In recent years, computational methods have become indispensable tools in the field of drug discovery and SAR analysis. mdpi.comnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into the molecular interactions governing biological activity and help in predicting the potency of novel compounds. farmaciajournal.commdpi.com
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. farmaciajournal.com For this compound, docking studies can be used to visualize its binding mode within the active site of a target protein, such as beta-lactamase. researchgate.net This allows researchers to identify key amino acid residues involved in the interaction and to understand the structural basis of its inhibitory activity. For instance, a docking study on this compound revealed a binding energy of -9.305, suggesting a strong interaction with the beta-lactamase enzyme. researchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.commdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed to predict the activity of untested compounds. nih.gov A study employing an automated QSAR approach generated a model with a high correlation coefficient (R² = 0.8564) and predictive ability (Q² = 0.7819) for a set of ligands including this compound, which was used to predict their bioactivity against beta-lactamase. researchgate.net These models can highlight the key structural features that positively or negatively influence activity, thereby guiding the design of more potent analogs. zsmu.edu.uabiolscigroup.us
The table below outlines the application of computational approaches in the study of this compound and similar compounds.
| Computational Method | Application in SAR | Findings for this compound/Related Compounds | Reference |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | This compound showed a strong binding energy of -9.305 with beta-lactamase. | researchgate.net |
| QSAR Modeling | Develops mathematical models to predict biological activity based on chemical structure. | A QSAR model with high predictive power (R² = 0.8564, Q² = 0.7819) was developed to predict the bioactivity of ligands including this compound. | researchgate.net |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Can be used to screen databases for novel compounds with similar pharmacophoric features to this compound. | japsonline.comnih.gov |
Advanced Analytical Methodologies for Tianshic Acid Quantification in Research Settings
Chromatographic Techniques for Separation (e.g., GC, LC, HPLC, TLC)
Chromatographic techniques are essential for isolating Tianshic acid from complex sample mixtures prior to its quantification. The choice of technique depends on the physicochemical properties of the compound and the sample matrix.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), stands out as the most prominently used technique for the separation of this compound. nih.govnih.gov These methods are well-suited for non-volatile compounds like this compound. In a study on Leptadenia hastata, this compound was analyzed using a UHPLC system equipped with a Waters ACQUITY HSS T3 column (100 × 2.1 mm, 1.8 μm). nih.gov The separation was achieved using a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724). nih.gov Another analysis of constituents in sea fennel utilized an HPLC system with a Zorbax Extend-C18 column (3.5 μm, 4.6 mm × 150 mm) and a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. nih.gov
Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to the low volatility of this compound, which possesses multiple hydrophilic functional groups (carboxyl and hydroxyl groups), direct analysis by GC is challenging. shimadzu.com To make it suitable for GC analysis, a derivatization step would be necessary to convert the non-volatile acid into a more volatile ester or silyl (B83357) ester derivative. shimadzu.comlipidmaps.org This process reduces the polarity and increases the volatility of the analyte, allowing it to pass through the GC column. shimadzu.com
Thin-Layer Chromatography (TLC) can be employed for the qualitative analysis or preliminary screening of this compound in extracts. fao.org While less common for precise quantification, High-Performance Thin-Layer Chromatography (HPTLC) can offer improved separation efficiency and the potential for semi-quantitative analysis when coupled with a densitometer. nih.govresearchgate.net For instance, HPTLC methods developed for other organic acids use mobile phases like chloroform-glacial acetic acid-methanol-water to achieve separation on silica (B1680970) gel plates. nih.gov
Table 1: Examples of Chromatographic Conditions for this compound Analysis
| Technique | Column/Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| UHPLC | Waters ACQUITY UHPLC HSS T3 (100 × 2.1 mm, 1.8 μm) | Gradient of Water (0.1% formic acid) and Acetonitrile | nih.gov |
| HPLC | Zorbax Extend-C18 (3.5 μm, 4.6 mm × 150 mm) | Gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | nih.gov |
Spectrometric Detection Methods for Quantification (e.g., MS/MS, FID, UV-Vis, MALDI-MS)
Following chromatographic separation, various spectrometric detectors are used for the detection and quantification of this compound.
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a dominant technique for the analysis of this compound due to its high sensitivity and specificity. nih.govresearchgate.netthieme-connect.comTandem Mass Spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which enhances the confidence in compound identification. nih.gov High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers (e.g., HPLC-Q-TOF-MS/MS), allows for the determination of the elemental composition of this compound by providing highly accurate mass measurements. nih.govthieme-connect.com In one study, this compound was identified based on its mass-to-charge ratio ([M-H]⁻ at m/z 329.2328) and subsequent fragmentation patterns using MS^E mode. nih.gov
UV-Visible (UV-Vis) Spectroscopy detectors, such as a Diode Array Detector (DAD), are commonly coupled with HPLC systems. nih.gov A DAD measures the absorbance of the eluent across a range of wavelengths simultaneously, which can help in the identification and purity assessment of chromatographic peaks. nih.govnih.gov While generally less sensitive and specific than MS, UV-Vis detection is a robust and cost-effective method for quantification, provided that this compound has a suitable chromophore and is well-separated from interfering compounds. scielo.br
Flame Ionization Detection (FID) is the standard detector for Gas Chromatography. nih.gov It is highly sensitive to organic compounds containing carbon-hydrogen bonds. If this compound were to be analyzed by GC following derivatization, FID would be a suitable detector for its quantification, offering a wide linear range and robust performance. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a TOF mass analyzer is another mass spectrometry technique. While it is more commonly used for the analysis of large biomolecules like proteins and peptides, it can also be applied to smaller organic molecules, though it is less frequently reported for the quantitative analysis of compounds like this compound in research settings compared to LC-MS.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.
For the analysis of this compound from plant materials, the initial steps typically involve drying and pulverizing the sample to increase the surface area for extraction. nih.govncsu.eduSolvent extraction is then performed, often using polar solvents like methanol (B129727) or aqueous ethanol, sometimes enhanced by ultrasonic treatment to improve extraction efficiency. nih.govnih.gov Following extraction, steps such as centrifugation and filtration (e.g., through a 0.22 μm filter) are employed to remove particulate matter and obtain a clear solution for injection into the chromatograph. nih.govnih.gov
Derivatization is a chemical modification of the analyte to enhance its analytical properties. shimadzu.com As mentioned, for GC analysis, derivatization of this compound would be essential to increase its volatility. shimadzu.com This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters or ethers. shimadzu.comlipidmaps.org For example, methylation of the carboxyl group and trimethylsilylation (TMS) of hydroxyl groups is a common strategy for the GC-MS analysis of non-volatile acids. shimadzu.com For LC-MS analysis, derivatization is not usually required, as the technique is directly applicable to polar and non-volatile compounds. nih.gov
Method Validation Parameters in Academic Research (e.g., linearity, detection limits, quantification limits)
Validation of an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. demarcheiso17025.com Key validation parameters are assessed according to established guidelines. researchgate.netdemarcheiso17025.com
Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. demarcheiso17025.com This is typically evaluated by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (r²) of the calibration curve, with a value greater than 0.99 often being the target. researchgate.netscielo.br
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net It represents the sensitivity of the method.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for quantitative studies, ensuring that the measured values are meaningful. For example, in the validation of a method for another organic acid, the LOD and LOQ were reported as 1.87 μg/mL and 6.25 μg/mL, respectively. researchgate.net
Other important validation parameters include precision (repeatability and intermediate precision), accuracy (closeness to the true value, often assessed by recovery studies), specificity (the ability to assess the analyte unequivocally in the presence of other components), and stability of the analyte in the prepared samples. nih.govresearchgate.netdemarcheiso17025.com For an analysis involving this compound, the stability of sample and standard solutions was assessed at 10°C over several hours. nih.gov
Table 2: Key Method Validation Parameters
| Parameter | Description | Common Acceptance Criteria (General) | Reference |
|---|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | researchgate.netdemarcheiso17025.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ~3:1 | demarcheiso17025.comresearchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1 | demarcheiso17025.comresearchgate.net |
| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by recovery studies. | Recovery typically between 80-120% | researchgate.netdemarcheiso17025.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) < 15% | researchgate.netdemarcheiso17025.com |
Emerging Research Frontiers and Future Perspectives for Tianshic Acid
Integration with Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology are transforming our understanding of how natural compounds like Tianshic acid exert their effects on a holistic level. mdpi.com These disciplines move beyond the traditional "one drug, one target" paradigm to a more comprehensive "network target, multi-component" strategy. mdpi.com This is particularly relevant for compounds derived from traditional medicine, which often act on multiple targets simultaneously to achieve a therapeutic outcome. cjnmcpu.com
By integrating data from genomics, proteomics, and metabolomics, researchers can construct complex interaction networks that map the relationships between the chemical constituents of a medicinal herb, their protein targets, and the biological pathways they modulate. mdpi.comcjnmcpu.com This approach has been used to elucidate the potential mechanisms of action of this compound in various contexts.
For instance, in a study investigating a multi-component formulation for acute lung injury, this compound was identified as one of the vital active compounds. frontiersin.org Network pharmacology analysis revealed that it likely acts on multiple targets, including MAPK14, CDK2, EGFR, F2, SRC, and AKT1, and influences pathways related to inflammation and cellular responses. frontiersin.org Another study on a traditional Chinese medicine granule for immune thrombocytopenia identified this compound as a key active ingredient, with molecular docking simulations suggesting its interaction with the target protein ERBB2. nih.govresearchgate.net
These systems-level analyses provide a powerful framework for:
Identifying the key molecular targets of this compound.
Understanding its synergistic effects when combined with other compounds in botanical formulations.
Predicting potential new therapeutic applications.
Interactive Table: Key Targets of this compound Identified Through Network Pharmacology
| Study Focus | Key Targets Identified | Potential Pathways Modulated |
| Acute Lung Injury frontiersin.org | MAPK14, CDK2, EGFR, F2, SRC, AKT1 | Lipid and atherosclerosis, HIF-1 signaling, Renin-angiotensin system, Neutrophil extracellular trap formation |
| Immune Thrombocytopenia nih.gov | ERBB2 | Positive regulation of protein phosphorylation, Cellular response to nitrogen compounds |
Potential for Biosynthetic Engineering and Sustainable Production of this compound
While this compound is naturally found in various plants, including certain cacti species like Coryphantha macromeris and the traditional Chinese medicine Heigen (Duhaldea Nervosa), its availability from natural sources can be limited. researchgate.netscielo.br This has spurred interest in developing sustainable production methods through biosynthetic engineering.
Metabolic engineering of microorganisms, such as yeast, offers a promising avenue for the large-scale and sustainable production of valuable natural compounds. nih.govresearchgate.net By introducing and optimizing the biosynthetic pathways for specific molecules into microbial hosts, it is possible to create cellular factories that can produce these compounds from simple, renewable feedstocks. nih.govresearchgate.netresearchgate.net
Research in this area is focused on:
Identifying and characterizing the biosynthetic genes and enzymes responsible for this compound production in its native plant sources.
Reconstructing the biosynthetic pathway in a suitable microbial host, such as Saccharomyces cerevisiae or Yarrowia lipolytica. nih.gov
Optimizing metabolic flux towards the production of this compound by overexpressing key enzymes and blocking competing pathways. nih.gov
Developing cost-effective fermentation and downstream processing to isolate and purify the compound. mdpi.com
The successful application of these strategies could ensure a stable and environmentally friendly supply of this compound for research and potential therapeutic use, independent of the geographical and seasonal variations of its natural plant sources.
Role of this compound in Multi-component Botanical Formulations: Academic Contributions
Phytochemical profiling using advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) has been crucial in identifying the presence and relative abundance of this compound in various medicinal plants and extracts. researchgate.netscielo.brresearchgate.net For example, studies have confirmed its presence in the aerial and root parts of Coryphantha macromeris and in the traditional medicine Heigen. researchgate.netscielo.brresearchgate.net
Network pharmacology studies, as mentioned earlier, have further elucidated the synergistic interactions between this compound and other compounds within these formulations. frontiersin.org By mapping the targets of each component, researchers can understand how they work together to modulate multiple biological pathways, often leading to enhanced efficacy and reduced side effects compared to single-compound therapies. frontiersin.orgscielo.br
Computational and AI-driven Approaches in this compound Research and Compound Optimization
The integration of computational tools and artificial intelligence (AI) is revolutionizing natural product research and drug discovery, with significant implications for the study of this compound. mdpi.comcas.orgnih.gov These approaches can accelerate the identification of new therapeutic targets, optimize the structure of natural compounds for improved efficacy and safety, and predict potential synergistic interactions. cas.orgmdpi.comnih.gov
Virtual Screening and Target Prediction: AI algorithms can screen vast databases of biological targets to identify those that are most likely to interact with this compound, thereby predicting its potential therapeutic uses. nih.govmdpi.com
Molecular Docking and Dynamics Simulations: These computational techniques provide detailed insights into the binding interactions between this compound and its protein targets at the atomic level. frontiersin.orgnih.gov This information is crucial for understanding its mechanism of action and for guiding the design of more potent derivatives.
De Novo Drug Design: Generative AI models can design novel molecules with optimized properties based on the structure of this compound. nih.gov This could lead to the development of new drug candidates with enhanced efficacy and fewer side effects.
Predicting Synergistic Interactions: AI can analyze complex datasets to predict synergistic interactions between this compound and other compounds, aiding in the formulation of effective combination therapies. cas.org
The use of AI and computational biology not only accelerates the pace of research but also reduces the costs and resources associated with traditional drug discovery methods. mdpi.comnih.gov As these technologies continue to advance, they will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and other natural products.
Q & A
Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic fate in model organisms. Combine LC-MS with metabolomics workflows to identify metabolites. Control for inter-individual variability by using genetically homogeneous cohorts and standardized diets. Include sham-treated groups to distinguish compound-specific effects .
Methodological Frameworks
Q. How to formulate a research question on this compound’s mechanism of action using the PICO framework?
- Methodological Answer :
- Population : Specific cell types or animal models (e.g., murine hepatocytes).
- Intervention : this compound at defined concentrations.
- Comparison : Untreated controls or analogs with structural modifications.
- Outcome : Quantifiable endpoints (e.g., enzyme inhibition, gene expression changes).
Refine the question using FINER criteria to ensure feasibility and novelty .
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize unnecessary use. Include ethical approval statements in methods sections and disclose conflicts of interest. For human cell lines, verify informed consent and anonymization protocols .
Data Analysis and Reporting
Q. How to manage large datasets from this compound omics studies?
- Methodological Answer : Deposit raw data in public repositories (e.g., MetaboLights, PRIDE) with standardized metadata. Use R or Python scripts for reproducible data processing. In publications, summarize processed data in main figures/tables and link to supplementary files. Address uncertainties (e.g., instrument error margins) in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
